Regioisomeric Reactivity Advantage: 3-Bromo vs. 5-Bromo Substitution for Cross-Coupling
The compound's differentiation from its regioisomer, 5-Bromo-8-methoxyimidazo[1,2-a]pyridine (CAS 1823456-51-4), lies in its synthetic utility as a privileged electrophilic partner for palladium-catalyzed cross-coupling reactions. The 3-position of the imidazo[1,2-a]pyridine ring is known to be more electron-deficient and thus more reactive towards oxidative addition with palladium(0) catalysts compared to the 5-position. [1] This inherent electronic difference makes the 3-bromo derivative a superior building block for introducing diverse aryl, heteroaryl, or alkynyl groups at the 3-position, a key site for modulating biological activity. While both compounds share the same molecular formula (C8H7BrN2O) and molecular weight (227.06 g/mol) , the 3-bromo isomer provides a distinct and more predictable reactivity pathway for library synthesis.
| Evidence Dimension | Electrophilic Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | 3-Bromo substitution, electron-deficient ring position |
| Comparator Or Baseline | 5-Bromo-8-methoxyimidazo[1,2-a]pyridine |
| Quantified Difference | Qualitative advantage; 3-position is more reactive towards oxidative addition |
| Conditions | Inferred from general imidazo[1,2-a]pyridine reactivity principles and specific cross-coupling studies on 3-bromo-imidazo[1,2-a]pyridines [1]. |
Why This Matters
Procurement of the 3-bromo regioisomer is essential for synthetic routes targeting C3-functionalized imidazopyridines, a common pharmacophoric modification, ensuring higher synthetic efficiency and yield.
- [1] Guan, B., et al. (n.d.). Copper-Mediated Aerobic Oxidative Synthesis of 3-Bromo-imidazo[1,2-a]pyridines with Pyridines and Enamides. CGL. https://www.cgl.org.cn/ View Source
